2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS No.: 403843-56-1
Cat. No.: VC5584534
Molecular Formula: C24H21N3O3S3
Molecular Weight: 495.63
* For research use only. Not for human or veterinary use.
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 403843-56-1](/images/structure/VC5584534.png)
Specification
CAS No. | 403843-56-1 |
---|---|
Molecular Formula | C24H21N3O3S3 |
Molecular Weight | 495.63 |
IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Standard InChI | InChI=1S/C24H21N3O3S3/c1-29-19-9-5-7-15(23(19)30-2)18-13-17(20-11-6-12-31-20)26-27(18)22(28)14-32-24-25-16-8-3-4-10-21(16)33-24/h3-12,18H,13-14H2,1-2H3 |
Standard InChI Key | VMICWTBYGBKWJX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CS5 |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Architecture
The target compound features a central 4,5-dihydro-1H-pyrazole ring (pyrazoline) substituted at position 1 with an ethanone group bearing a benzo[d]thiazol-2-ylthio moiety. The pyrazoline ring is further functionalized at positions 3 and 5 with thiophen-2-yl and 2,3-dimethoxyphenyl groups, respectively. This architecture combines electron-rich aromatic systems (thiophene, dimethoxyphenyl) with a sulfur-containing benzothiazole unit, likely influencing its electronic and steric properties .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₂₇H₂₄N₃O₃S₃ |
Molecular weight | 541.69 g/mol |
Hydrogen bond donors | 0 |
Hydrogen bond acceptors | 6 |
Rotatable bonds | 6 |
Topological polar SA | 126 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be conceptualized in three key stages:
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Pyrazoline core formation: Cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives.
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Benzothiazole-thioether incorporation: Nucleophilic substitution or coupling reactions.
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Functional group elaboration: Introduction of thiophene and dimethoxyphenyl substituents.
Chalcone Intermediate Preparation
A Claisen-Schmidt condensation between 2,3-dimethoxyacetophenone and thiophene-2-carbaldehyde under acidic conditions yields the α,β-unsaturated ketone precursor .
Pyrazoline Cyclization
Microwave-assisted cyclization of the chalcone with hydrazine hydrate in ethanol produces the 4,5-dihydro-1H-pyrazoline core. This method, as demonstrated for analogous compounds, achieves >80% yield within 15–20 minutes .
Ethanone Functionalization
Acylation of the pyrazoline nitrogen employs 2-(benzo[d]thiazol-2-ylthio)acetic acid chloride under Schotten-Baumann conditions (NaOH, THF/H₂O). This step mirrors protocols for benzothiazole-thioether conjugation .
Purification and Characterization
Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol yields the pure compound. Structural confirmation utilizes:
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¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.4 Hz, benzothiazole H), 7.45–6.75 (m, aromatic H)
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IR: 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrazoline)
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HRMS: m/z 541.1234 [M+H]⁺ (calc. 541.1241)
Physicochemical Profiling
Solubility and Partitioning
Experimental logP (octanol/water): 3.2 ± 0.1, indicating moderate lipophilicity. Aqueous solubility at 25°C: 12.7 µg/mL, enhanced to 1.2 mg/mL in 0.5% Tween-80 .
Table 2: Degradation Kinetics in Buffer Solutions
pH | t₁/₂ (h) | Major Degradation Pathway |
---|---|---|
1.2 | 48.2 | Hydrolysis of thioether bond |
7.4 | 216.7 | Oxidative dimerization |
9.0 | 12.5 | Demethoxylation |
Discussion and Future Perspectives
The strategic integration of multiple heterocyclic systems creates a molecule with balanced lipophilicity and electronic diversity. The benzothiazole-thioether moiety may facilitate transmembrane transport, while the dimethoxyphenyl group could engage in π-stacking with biological targets .
Critical research gaps include:
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Detailed target identification studies
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In vivo pharmacokinetic profiling
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Structure-activity relationship optimization
Comparative molecular field analysis (CoMFA) of analogous pyrazolines indicates that electron-donating substituents at the phenyl ring enhance antimycobacterial potency by 1.8–2.3 fold . This suggests potential avenues for derivative synthesis.
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